N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a thiophene sulfonamide moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiazole ring, known for its biological activity, combined with the sulfonamide group, which is a common pharmacophore in drug design, makes this compound a promising candidate for various scientific investigations.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to induce their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The physicochemical properties of the thiazole ring, such as its solubility in various solvents, may influence its interaction with the biological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For instance, 4-methoxyphenylthioamide can react with α-bromoacetophenone under basic conditions to form the thiazole ring.
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Attachment of the Methoxyphenyl Group: : The methoxyphenyl group is introduced through a nucleophilic substitution reaction where the thiazole intermediate reacts with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.
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Sulfonamide Formation: : The final step involves the sulfonation of the thiophene ring followed by the introduction of the sulfonamide group. This can be achieved by reacting thiophene-2-sulfonyl chloride with the thiazole intermediate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and sulfonamide groups. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid or a thiol. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
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Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and thiophene rings. For example, halogenation can be achieved using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, potassium carbonate, triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfonic acids.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide has diverse applications in scientific research:
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Chemistry: : Used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
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Biology: : Investigated for its potential as an antimicrobial and antifungal agent due to the biological activity of the thiazole ring.
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Medicine: : Explored for its potential as an anti-inflammatory and anticancer agent. The sulfonamide group is known for its pharmacological properties, making this compound a candidate for drug development.
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Industry: : Utilized in the development of new materials with specific electronic properties, such as organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)thiazol-2-amine: Similar thiazole structure but lacks the thiophene sulfonamide moiety.
Thiophene-2-sulfonamide: Contains the sulfonamide group but lacks the thiazole and methoxyphenyl groups.
4-methoxyphenylthiazole: Contains the thiazole and methoxyphenyl groups but lacks the sulfonamide moiety.
Uniqueness
N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide is unique due to the combination of the thiazole ring, methoxyphenyl group, and thiophene sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S3/c1-20-13-6-4-11(5-7-13)15-17-12(10-22-15)9-16-23(18,19)14-3-2-8-21-14/h2-8,10,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTMUJXGHKTEJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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